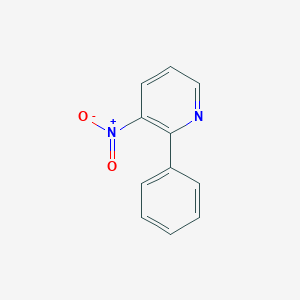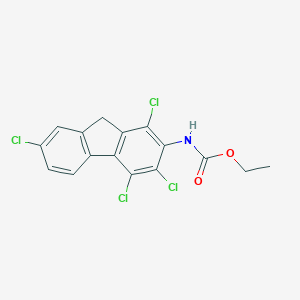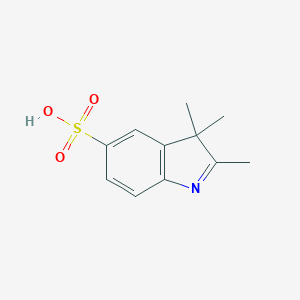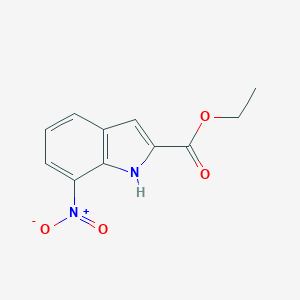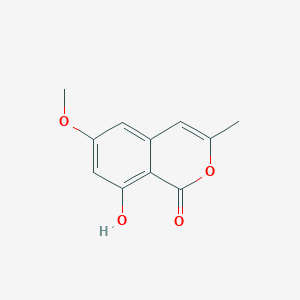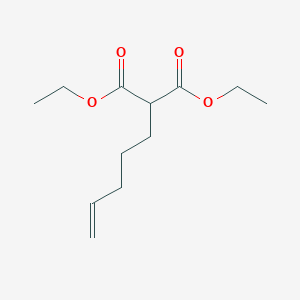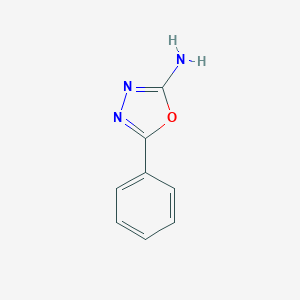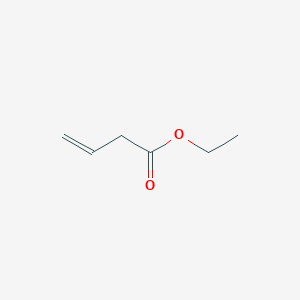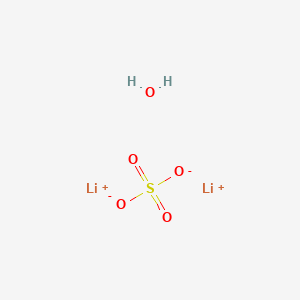
硫酸锂单水合物
描述
Lithium sulfate monohydrate is an inorganic lithium salt . It is relatively stable in atmospheric conditions and is used in building blocks and chemical synthesis . It is a nonlinear optical (NLO) material that shows piezoelectric and electro-optic characteristics . It is also the highest pyroelectric coefficient among non-ferroelectric polar crystals .
Synthesis Analysis
Lithium sulfate monohydrate can be synthesized by the dissolution of lithium carbonate in sulfuric acid . Single crystals of lithium sulfate monohydrate were grown by slow evaporation method . These grown crystals were characterized by XRD, UV–Vis–NIR, and FT-IR spectroscopy .Molecular Structure Analysis
The XRD analysis reveals that this understudy crystal belongs to the monoclinic system with P 21/a space group . The FT-IR data indicate various functional groups associated with the established crystal structure of the crystal .Physical And Chemical Properties Analysis
Lithium sulfate monohydrate is a colorless crystalline lithium salt . Its solubility in water decreases with a rise in temperature . It can be synthesized by the dissolution of lithium carbonate in sulfuric acid . The grown samples show good optical transmittance with a wide optical band gap .科学研究应用
Optoelectronics and Photonics
LSMH crystals have been intensively investigated for their potential applications in optoelectronics and photonics due to their interesting physical properties such as pyroelectricity, piezoelectricity, and ionic conductivity . These properties make LSMH an excellent candidate for use in devices like lasers , infrared detectors , and optical modulators .
Electrical Conductivity
The compound is known for its excellent lithium ion conductivity in high-temperature phases, which is crucial for applications in fuel cells and solid-state batteries . The proton conductivity in hydrogen-containing atmospheres also highlights its potential in energy storage and conversion technologies.
Thermal Analysis
LSMH’s thermal behavior is significant for its application in thermal analysis . Differential scanning calorimetry has been used to study LSMH, yielding important thermodynamic parameters like ΔH , ΔS , and ΔCp . The activation energy for the dehydration step of LSMH has also been evaluated, which is vital for understanding its stability and reactivity under various temperatures .
Non-Destructive Testing
In the field of non-destructive testing , particularly ultrasound-type testing, LSMH shows great promise due to its efficiency as a sound generator. This application is essential for the inspection of materials and structures without causing damage .
Cement Additive
LSMH is used as an additive for Portland cement to accelerate the curing process. This application is crucial in the construction industry, where time and material properties are of the essence .
Medical Treatment
Interestingly, LSMH has been utilized in the medical field for the treatment of bipolar disorder . Its role in managing this condition showcases the compound’s versatility and importance beyond traditional industrial applications .
Solar Panels
The use of LSMH in solar panels signifies its role in renewable energy technologies. Its properties may contribute to the development of more efficient photovoltaic cells, which is a step forward in harnessing solar energy .
Photovoltaic Properties
Studies on LSMH have revealed its good optical transmittance and wide optical band gap, making it a suitable material for photovoltaic applications . Its ability to show PL emission lines in the visible spectrum when excited by ultraviolet photons positions it as a promising material for future electronic applications .
作用机制
Target of Action
Lithium sulfate monohydrate (LSMH) is a known material that crystallizes in the polar space group P2 1 . It has interesting physical properties such as pyroelectricity, piezoelectricity, and ionic conductivity . It is also an excellent lithium ion conductor in the high-temperature α-phase .
Mode of Action
LSMH interacts with its targets through its ionic conductivity. The lithium ions in LSMH are the main component that interacts with its targets . The lithium ions have been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential . Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .
Biochemical Pathways
It is known that lithium, as a vital component of battery technology, has inherent environmental problems . Leaching of lithium from discharged batteries, as well as its subsequent migration through soil and water, represents serious environmental hazards, since it accumulates in the food chain, impacting ecosystems and human health .
Pharmacokinetics
To the contrary, its solubility in water decreases with increasing temperature, as its dissolution is an exothermic process . This property affects the bioavailability of LSMH in the body.
Result of Action
It is known that lsmh shows piezoelectric and electro-optic characteristics and also the highest pyroelectric coefficient among non-ferroelectric polar crystals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of LSMH. For instance, the solubility of LSMH in water decreases with increasing temperature . This means that the environmental temperature can affect the dissolution and therefore the action of LSMH. Moreover, LSMH has hygroscopic properties, meaning it absorbs moisture from the environment, which can also affect its stability .
安全和危害
未来方向
属性
IUPAC Name |
dilithium;sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGLUDFWIKNKMX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].O.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Li2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143674 | |
| Record name | Lithium sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium sulfate monohydrate | |
CAS RN |
10102-25-7 | |
| Record name | Lithium sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LITHIUM SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHZ7781670 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of lithium sulfate monohydrate?
A1: Lithium sulfate monohydrate has the molecular formula Li2SO4·H2O and a molecular weight of 127.95 g/mol.
Q2: What spectroscopic techniques are used to characterize lithium sulfate monohydrate?
A2: Researchers utilize various spectroscopic techniques to characterize lithium sulfate monohydrate.
X-ray diffraction reveals the crystal structure and lattice parameters. [, , , , , , , , , ]* Infrared (IR) spectroscopy, including low-temperature studies, helps identify functional groups and investigate intra- and intermolecular forces, especially those involving the water molecule. [, ]* Raman spectroscopy complements IR analysis and is used to study vibrational modes, assess stress within the crystal lattice upon doping, and evaluate potential structural degradation. []* UV-Vis-NIR spectroscopy* assesses optical properties such as transparency, band gap, and refractive index. [, , ]
Q3: What are the key applications of lithium sulfate monohydrate?
A3: Lithium sulfate monohydrate exhibits piezoelectric and pyroelectric properties, making it suitable for various applications such as:* Sensors and transducers: These properties make it useful in pressure sensors, hydrophones, and other electromechanical devices. []* Cryogenic refrigeration: Theoretical studies propose using the electrocaloric effect in lithium sulfate monohydrate for cryogenic refrigeration cycles. []
Q4: What is the thermal stability of lithium sulfate monohydrate?
A4: Lithium sulfate monohydrate undergoes thermal dehydration, losing its water molecule upon heating. Researchers have extensively studied the kinetics of this process using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). [, , , , ] The dehydration process is reversible, and the kinetics differ between heating and cooling cycles. [, ]
Q5: How does inert gas pressure affect the thermal decomposition of lithium sulfate monohydrate?
A5: Increasing inert gas pressure can decelerate the thermal dehydration of lithium sulfate monohydrate. This effect is attributed to diffusion limitations and manifests as a decrease in the pre-exponential factor of the reaction rate, while the activation energy remains relatively constant. []
Q6: Is lithium sulfate monohydrate used in battery applications?
A7: While lithium sulfate monohydrate itself is not directly used in batteries, it can be a product of chemical conversion processes involving phosphogypsum, a by-product of phosphoric acid production. The conversion yields calcium carbonate and lithium sulfate monohydrate. [, ]
Q7: Are there computational studies on lithium sulfate monohydrate?
A8: Yes, researchers have used computational methods like Density Functional Theory (DFT) calculations and Reactive Force Field (ReaxFF) simulations to characterize the material properties of lithium sulfate monohydrate. These studies contribute to understanding its behavior at the atomic and molecular levels. []
Q8: What methods are used to grow lithium sulfate monohydrate crystals?
A9: Several methods are employed for growing lithium sulfate monohydrate single crystals:* Slow evaporation method: This common technique involves the slow evaporation of a saturated aqueous solution of lithium sulfate. [, ]* Unidirectional crystal growth: Techniques like the Sankaranarayanan-Ramasamy (SR) method promote faster growth rates while maintaining good optical quality. [, ]
Q9: How is the crystalline perfection of lithium sulfate monohydrate assessed?
A10: High-resolution X-ray diffraction (HRXRD) is a crucial technique for evaluating the crystalline perfection of grown crystals. Rocking curve analysis from HRXRD data provides information about the degree of crystalline perfection. [, ]
Q10: What is the solubility behavior of lithium sulfate monohydrate?
A11: Lithium sulfate monohydrate exhibits inverse solubility, meaning its solubility decreases with increasing temperature. This property is significant for crystal growth processes. [, ]
Q11: Have phase equilibria studies been conducted on systems containing lithium sulfate monohydrate?
A12: Yes, numerous studies investigate phase equilibria in aqueous systems containing lithium sulfate monohydrate alongside other salts. These studies provide valuable information for understanding the solubility behavior, identifying co-crystallizing phases, and constructing phase diagrams at different temperatures. [, , , , , , , , ]
Q12: What double salts can form in systems containing lithium sulfate?
A13: Several double salts have been identified in the studied systems, including:* 3Na2SO4·Li2SO4·12H2O [, , ]* KLiSO4 [, ]* Li2SO4·Cs2SO4 []* 3Li2SO4·Cs2SO4·2H2O []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




